AGI-6780 - 1432660-47-3

AGI-6780

Catalog Number: EVT-258109
CAS Number: 1432660-47-3
Molecular Formula: C21H18F3N3O3S2
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-cyclopropyl-4-(thiophen-3-yl)-3-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide, commonly referred to as AGI-6780, is a small molecule identified and developed for its potent and selective inhibitory activity against the mutant form of isocitrate dehydrogenase 2 (IDH2) enzyme, specifically the IDH2/R140Q mutation. [, , ] This mutation is commonly observed in certain types of cancer, particularly acute myeloid leukemia (AML). [, , , , , , ]

Future Directions
  • Clinical Translation: While AGI-6780 itself is not currently in clinical trials, its development and research have laid the groundwork for other IDH2 inhibitors that are being investigated in clinical settings. [, , , , ] Continued research on AGI-6780 and similar compounds could lead to the development of more effective and targeted therapies for cancers with IDH2 mutations.

  • Combination Therapies: Exploring the efficacy of AGI-6780 in combination with other anti-cancer agents could lead to synergistic effects and improved treatment outcomes. []

AGI-6780 is a potent and selective allosteric inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically the IDH2/R140Q mutation. [, , , , , , , , , , ] This mutation is commonly found in various cancers, particularly acute myeloid leukemia (AML). [, , , , , , , , , ] AGI-6780 acts by suppressing the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG) and promoting cellular differentiation in leukemia cells. [, , , , , , , , , ]

AGI-5198

  • Compound Description: AGI-5198 is a selective inhibitor of mutant IDH1, specifically targeting the R132H mutation commonly found in gliomas. [, ] It exhibits antitumor activity by reducing 2-HG levels and inhibiting the growth of glioma cells and xenografts. [, ]
  • Relevance: While structurally similar to AGI-6780, AGI-5198 targets a different isoform of the IDH enzyme (IDH1 vs. IDH2). [, ] Both compounds demonstrate the potential for differentiation therapy by inhibiting mutant IDH enzymes and reducing 2-HG levels, but they target different mutations and cancer types. [, ]

AG-221 (Enasidenib)

  • Compound Description: AG-221 is a potent and selective inhibitor of mutant IDH2, designed for oral administration. [, , , ] Similar to AGI-6780, it targets the R140Q mutation in IDH2 and has demonstrated efficacy in reducing 2-HG levels and inducing differentiation in preclinical models of AML. [, , , ] AG-221 has advanced to clinical trials for patients with AML and other hematologic malignancies harboring IDH2 mutations. [, , ]
  • Relevance: AG-221 shares the same target (IDH2/R140Q) and mechanism of action as AGI-6780, making it a close structural analog. [, , ] Both compounds highlight the therapeutic potential of targeting mutant IDH2 in AML. [, , ]

AG-120

  • Compound Description: AG-120 is a selective inhibitor of mutant IDH1. [, ] This compound targets the same mutation as AGI-5198 and exhibits similar anticancer activity by reducing 2-HG production. [, ]
  • Relevance: While AG-120 targets IDH1 and AGI-6780 targets IDH2, both are part of the same family of mutant IDH inhibitors that aim to reduce 2-HG levels and induce differentiation in cancer cells. [, ]

AG-881

  • Compound Description: AG-881 is a dual inhibitor targeting both mutant IDH1 and IDH2. [, ] It exhibits potent inhibitory activity against various IDH mutations, including IDH1 R132H and IDH2 R140Q. []
  • Relevance: AG-881 represents a broader approach to IDH inhibition compared to AGI-6780, which specifically targets IDH2/R140Q. [] AG-881's ability to inhibit both isoforms highlights the importance of targeting both IDH1 and IDH2 in certain cancers. []

(R)-2-hydroxyglutarate (2-HG)

  • Compound Description: (R)-2-hydroxyglutarate (2-HG) is an oncometabolite produced at elevated levels by mutant IDH enzymes, including IDH2/R140Q. [, , , , , , , , , , ] Its accumulation contributes to tumorigenesis by disrupting cellular processes like epigenetic regulation. [, , , , , , , , , , ]
  • Relevance: 2-HG is the product of the enzymatic reaction catalyzed by mutant IDH2/R140Q, which AGI-6780 inhibits. [, , , , , , , , , , ] AGI-6780's efficacy is measured in part by its ability to reduce 2-HG levels in cells. [, , , , , , , , , , ]

Precatorine

  • Compound Description: Precatorine is a natural compound extracted from the plant Abrus precatorius L., known for its cytotoxic and pro-apoptotic effects in breast cancer and other tumor cell lines. [] Docking studies suggest that precatorine may exhibit higher binding affinity to IDH2/R140Q than AGI-6780. []
  • Relevance: Precatorine is considered a potential lead compound for developing IDH2/R140Q inhibitors. [] Its structural features and potential for higher binding affinity compared to AGI-6780 warrant further investigation for its anti-cancer properties. []

Abrine

  • Compound Description: Similar to precatorine, abrine is a natural compound found in Abrus precatorius L., with reported cytotoxic effects against cancer cells. [] Molecular docking simulations suggest abrine might possess a favorable binding affinity to IDH2/R140Q. []
  • Relevance: Abrine, like precatorine, represents a potential natural compound-based lead structure for designing novel IDH2/R140Q inhibitors. [] Its proposed interaction with the target and potential cytotoxic activity necessitate further research. []
Overview

AGI-6780 is a small molecule compound primarily recognized for its role as an inhibitor of isocitrate dehydrogenase 2 (IDH2), a key enzyme involved in cellular metabolism. This compound has gained attention in the context of cancer research, particularly for its potential therapeutic applications in acute myeloid leukemia and other malignancies characterized by IDH2 mutations. AGI-6780's mechanism of action revolves around disrupting metabolic pathways that cancer cells exploit for growth and survival.

Source

AGI-6780 was developed as part of a research initiative aimed at targeting metabolic alterations in cancer cells. It is synthesized from precursor compounds through various chemical methods, which are detailed in subsequent sections. The compound has been evaluated in preclinical studies and is currently under investigation for its efficacy in treating hematological malignancies.

Classification

AGI-6780 falls under the category of isocitrate dehydrogenase inhibitors. It specifically targets the wild-type form of IDH2, which plays a crucial role in the oxidative tricarboxylic acid cycle. By inhibiting this enzyme, AGI-6780 alters the metabolic landscape of cancer cells, leading to altered growth dynamics and increased apoptosis.

Synthesis Analysis

Methods

The synthesis of AGI-6780 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. The exact synthetic route may vary depending on the specific protocols employed in laboratory settings.

  1. Starting Materials: The synthesis begins with commercially available starting materials that undergo transformations to form intermediates.
  2. Reaction Conditions: Commonly used conditions include temperature control, solvent selection, and reaction time optimization to maximize yield and purity.
  3. Purification: Post-synthesis, AGI-6780 is purified using techniques such as high-performance liquid chromatography to ensure the removal of unreacted materials and by-products.

Technical Details

The synthetic pathway may involve:

  • Nucleophilic substitutions or coupling reactions that facilitate the formation of carbon-carbon bonds.
  • Use of reagents such as bases or acids to promote specific reactions.
  • Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of AGI-6780.
Molecular Structure Analysis

Structure

AGI-6780 has a well-defined molecular structure that can be characterized by its chemical formula and stereochemistry. The compound's structure is critical for its interaction with IDH2.

Data

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific structure).
  • Molecular Weight: Typically calculated based on the molecular formula.
  • 3D Structure: Computational modeling can provide insights into its conformation and binding interactions with IDH2.
Chemical Reactions Analysis

Reactions

AGI-6780 primarily functions through competitive inhibition of IDH2, impacting its enzymatic activity. The compound's interaction with the enzyme alters the conversion of isocitrate to alpha-ketoglutarate, leading to downstream metabolic consequences.

Technical Details

  1. Enzyme Inhibition: AGI-6780 binds to the active site of IDH2, preventing substrate access.
  2. Metabolic Pathway Alteration: This inhibition results in decreased levels of alpha-ketoglutarate and increased levels of isocitrate, which can trigger apoptotic pathways in cancer cells.
Mechanism of Action

Process

The mechanism by which AGI-6780 exerts its effects involves several steps:

  1. Inhibition of IDH2 Activity: By binding to IDH2, AGI-6780 reduces its enzymatic function.
  2. Alteration of Metabolic Flux: This leads to changes in cellular metabolism, particularly affecting energy production and biosynthetic pathways.
  3. Induction of Apoptosis: The resultant metabolic stress can trigger apoptosis in cancer cells, particularly those relying heavily on IDH2 for survival.

Data

Studies have demonstrated that treatment with AGI-6780 induces significant apoptosis in various cancer cell lines, including those derived from acute myeloid leukemia and triple-negative breast cancer .

Physical and Chemical Properties Analysis

Physical Properties

AGI-6780 exhibits specific physical characteristics such as:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Solubility profiles are important for formulation; AGI-6780 may have variable solubility in organic solvents versus aqueous environments.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under different pH conditions and temperatures must be assessed for storage and application.
  • Reactivity: Understanding potential reactivity with biological molecules is crucial for predicting pharmacodynamics.
Applications

AGI-6780 has notable applications primarily within scientific research focused on cancer treatment:

  1. Cancer Therapeutics: Its primary application lies in targeting cancers with IDH2 mutations or aberrant metabolic pathways.
  2. Research Tool: Used as a tool compound to study metabolic processes in various cell types, contributing to understanding tumor biology.
  3. Combination Therapies: Investigated for use alongside other therapeutic agents to enhance efficacy against resistant cancer phenotypes .
Introduction to IDH2 Mutations and AGI-6780 in Cancer Therapeutics

Biochemical Characterization of IDH2 R140Q Mutation in Oncogenesis

The IDH2 R140Q mutation represents a recurrent hotspot alteration in arginine residue 140 within the catalytic domain of isocitrate dehydrogenase 2 (IDH2). This mutation occurs in approximately 17.9% of acute myeloid leukemia (AML) cases and is implicated in neomorphic enzymatic activity [7] [8]. Wild-type IDH2 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH for redox homeostasis and biosynthetic reactions. In contrast, the R140Q variant exhibits impaired affinity for isocitrate and aberrantly reduces α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) while consuming NADPH [1] [6]. Structural analyses reveal that the R140Q substitution disrupts the enzyme’s substrate-binding pocket, destabilizing the homodimer interface and enabling a "closed conformation" that favors 2-HG production [5] [6].

Table 1: Enzymatic Properties of IDH2 R140Q vs. Wild-Type IDH2

ParameterIDH2 Wild-TypeIDH2 R140Q Mutant
Primary ReactionIsocitrate → α-KGα-KG → 2-HG
Catalytic Efficiency (kcat/Km)2.1 × 10⁵ M⁻¹s⁻¹8.7 × 10³ M⁻¹s⁻¹ (for α-KG)
NADPH ConsumptionMinimalElevated
2-HG ProductionUndetectable5–30 μmol/g in tumors

This neomorphic activity elevates intracellular 2-HG to pathological concentrations (5–30 μmol/g), which is a biochemical hallmark of IDH2-mutated cancers [1] [9]. The mutation’s heterozygous nature suggests a dominant-negative effect, where mutant subunits disrupt wild-type enzyme function, further amplifying 2-HG accumulation [6].

Role of 2-Hydroxyglutarate (2HG) in Tumor Metabolism and Epigenetic Dysregulation

2-HG functions as a competitive antagonist of α-KG, inhibiting >60 α-KG-dependent dioxygenases. Its structural similarity to α-KG allows it to bind the active sites of these enzymes at 100–1,000-fold lower affinities than α-KG [2] [9]. Key inhibited targets include:

  • TET Methylcytosine Dioxygenases: Reduced TET2 activity impairs 5-methylcytosine oxidation to 5-hydroxymethylcytosine, causing genome-wide hypermethylation [2]. In AML, this disrupts hematopoietic differentiation by silencing myeloid-specific promoters [7] [9].
  • Jumonji Histone Demethylases (KDMs): Inhibition induces histone hypermethylation (e.g., H3K9me3), compacting chromatin and repressing tumor-suppressor genes [2] [8].
  • Prolyl Hydroxylases (PHDs): PHD inhibition stabilizes HIF-1α, activating glycolysis and angiogenesis even under normoxia—a phenomenon termed pseudohypoxia [6] [9].

Table 2: Biological Consequences of 2-HG Accumulation in IDH2-Mutated Cancers

Target PathwayInhibition MechanismOncogenic Outcome
TET2 DemethylationReduced 5hmC productionDNA hypermethylation; differentiation block
Histone DemethylasesH3K9/27me3 accumulationChromatin compaction; gene silencing
Prolyl HydroxylasesHIF-1α stabilizationWarburg effect; angiogenesis
BCAT TransaminasesBranched-chain AA accumulationmTOR activation; proliferation

Additionally, 2-HG suppresses T-cell proliferation and cytotoxicity by inhibiting mitochondrial metabolism in immune cells, facilitating tumor immune evasion [3] [9].

Rationale for Targeting Mutant IDH2 in Hematologic and Solid Tumors

The oncogene addiction of IDH2-mutated cells to 2-HG production provides a compelling therapeutic rationale. AGI-6780 is a first-in-class inhibitor specifically designed to target the IDH2 R140Q mutant. It binds the enzyme’s heterodimer interface, stabilizing an inactive conformation that suppresses 2-HG synthesis [4] [8] [10]. Preclinical studies demonstrate:

  • Potency and Selectivity: AGI-6780 inhibits IDH2 R140Q with an IC50 of 23 ± 1.7 nM, while sparing wild-type IDH2 (IC50 = 190 ± 8.1 nM) and other dehydrogenases [4] [10].
  • 2-HG Reduction: Treatment with 0.2–1 μM AGI-6780 reduces intracellular 2-HG by >90% in TF-1 erythroleukemia cells expressing IDH2 R140Q [8] [10].
  • Differentiation Induction: AGI-6780 restores expression of hemoglobin gamma-1 (HBG1) and Krüppel-like factor 1 (KLF1) genes, triggering erythroid differentiation in TF-1 cells and primary human AML blasts [4] [8].

Table 3: Preclinical Efficacy of AGI-6780 in Cellular Models

Model SystemAGI-6780 ConcentrationKey Effects
TF-1 IDH2 R140Q Cells0.2–1 μM90% 2-HG reduction; restoration of EPO-induced differentiation
Primary AML Blasts1 μM (7-day exposure)70–85% 2-HG decrease; CD11b/Gr1 myeloid marker upregulation
U87 Glioblastoma>1 mM (ineffective)No 2-HG reduction (confirms R140Q selectivity)

The context-dependent efficacy of AGI-6780 is evident in hematologic malignancies versus solid tumors. In AML, AGI-6780 reverses the differentiation block by normalizing DNA/histone methylation patterns [1] [7]. However, in solid tumors like gliomas, IDH2 R172 mutations predominate and exhibit distinct structural impacts, potentially limiting AGI-6780’s utility [5] [6]. Combining AGI-6780 with epigenetic modifiers (e.g., azacitidine) or BCL-2 inhibitors (venetoclax) may overcome resistance mechanisms [7] [9].

Properties

CAS Number

1432660-47-3

Product Name

AGI-6780

IUPAC Name

1-[5-(cyclopropylsulfamoyl)-2-thiophen-3-ylphenyl]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C21H18F3N3O3S2

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C21H18F3N3O3S2/c22-21(23,24)14-2-1-3-16(10-14)25-20(28)26-19-11-17(32(29,30)27-15-4-5-15)6-7-18(19)13-8-9-31-12-13/h1-3,6-12,15,27H,4-5H2,(H2,25,26,28)

InChI Key

CCAWRGNYALGPQH-UHFFFAOYSA-N

SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)C3=CSC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AGI6780; AGI 6780; AGI-6780.

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)C3=CSC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.